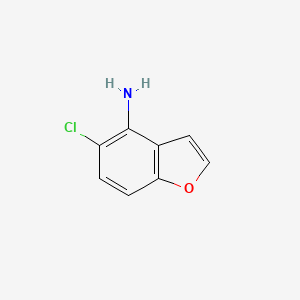

5-Chloro-1-benzofuran-4-amine

Descripción

Significance of Benzofuran (B130515) Scaffolds in Organic Chemistry

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a privileged scaffold in organic chemistry. acs.orgnih.govnumberanalytics.com First synthesized in 1870, this heterocyclic core is a structural feature in numerous natural products and synthetic molecules that exhibit a wide array of biological activities. acs.orgnih.gov The versatility of the benzofuran nucleus makes it a valuable building block for developing complex molecules with potential applications in pharmaceuticals and materials science. numberanalytics.combohrium.com

Benzofuran derivatives are known to possess diverse pharmacological properties. nih.govcuestionesdefisioterapia.com They have been investigated for their activity against a range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govcuestionesdefisioterapia.com Furthermore, these compounds serve as crucial intermediates in the synthesis of agrochemicals and are utilized in the creation of polymers and dyes. nih.govbohrium.com The sustained interest in benzofurans drives chemists to develop novel and efficient synthetic methods to construct this potent heterocyclic core. acs.orgnih.gov

Contextualizing Substituted Benzofuran-4-amines

The introduction of substituents onto the benzofuran core allows for the fine-tuning of its chemical and biological properties. The amine group, in particular, is a key functional group in medicinal chemistry, known for its ability to form hydrogen bonds and act as a basic center, often leading to enhanced interactions with biological targets.

Substituted benzofuran amines have been the subject of various research endeavors. For instance, compounds like 4,5,6,7-tetrahydro-1-benzofuran-4-amine (B1602795) have been utilized as building blocks in the synthesis of more complex molecules and investigated for potential antimicrobial and anticancer properties. The specific placement of the amine group on the benzofuran ring, as in the 4-amino configuration, creates a unique chemical environment that influences the molecule's reactivity and potential biological activity. Research into related structures, such as 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, highlights their importance as key intermediates in the synthesis of pharmacologically active agents like Prucalopride. google.com

The biological activity of substituted benzofurans can be significantly influenced by the nature and position of their substituents. Studies on various benzofuran derivatives have shown that modifications can lead to potent inhibitors of enzymes like EGFR tyrosine kinase, which is a target in cancer therapy. researchgate.net

Research Trajectories for 5-Chloro-1-benzofuran-4-amine

While direct and extensive research on this compound is not widely published, its structure suggests several potential avenues for future investigation. The combination of the benzofuran nucleus, a chlorine atom at the 5-position, and an amine group at the 4-position makes it a compelling candidate for synthetic and medicinal chemistry studies.

Table 1: Predicted Physicochemical Properties of this compound Note: This data is computationally predicted and awaits experimental verification.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

Future research trajectories for this compound are likely to focus on several key areas:

Synthetic Methodologies: Developing efficient and scalable synthetic routes to access this specific isomer will be a primary objective. This could involve multi-step sequences starting from commercially available precursors, potentially exploring transition-metal-catalyzed cross-coupling and cyclization reactions, which are common in benzofuran synthesis. acs.orgorganic-chemistry.org

Medicinal Chemistry Exploration: Given the established biological activities of related benzofurans, this compound will likely be evaluated as a scaffold for new therapeutic agents. Research could target its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The chloro- and amino-substituents provide handles for further derivatization to create libraries of related compounds for structure-activity relationship (SAR) studies.

Intermediate for Complex Molecules: The compound could serve as a valuable intermediate for the synthesis of more complex molecular architectures. The amine group can be readily functionalized, and the chloro-substituent can participate in various coupling reactions, making it a versatile building block in organic synthesis.

Table 2: Biological Activities of Structurally Related Benzofuran Derivatives

| Compound/Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| Benzofuran-based EGFR inhibitors | Potent inhibition of EGFR tyrosine kinase, antiproliferative activity against cancer cell lines. | researchgate.net |

| 4,5,6,7-Tetrahydro-1-benzofuran-4-amine | Investigated for potential antimicrobial and anticancer properties; used as a synthetic building block. | |

| 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine | Shows antimicrobial properties and potential as an anticancer agent. |

The exploration of this compound and its derivatives holds the promise of uncovering new chemical properties and biological functions, further cementing the role of the benzofuran scaffold as a cornerstone of modern chemical research.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1-benzofuran-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKMMTWCUSFBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624832 | |

| Record name | 5-Chloro-1-benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412336-61-9 | |

| Record name | 5-Chloro-1-benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Mechanistic Elucidation of 5 Chloro 1 Benzofuran 4 Amine and Analogues

Advanced Synthetic Methodologies for Benzofuran (B130515) Core Assembly

The construction of the benzofuran scaffold, a core component of numerous biologically active compounds, has been the focus of extensive research. Various catalytic systems have been developed to facilitate the efficient and regioselective synthesis of these heterocyclic motifs. These methodologies often employ transition metals to catalyze key bond-forming reactions, leading to the assembly of the fused ring system.

Palladium-Catalyzed Cyclizations and Coupling Reactions

Palladium catalysis stands as a cornerstone in the synthesis of benzofurans, offering a versatile and powerful tool for their construction. A variety of palladium-catalyzed reactions have been developed, including oxidative cyclizations and coupling reactions, which have proven effective for creating the benzofuran core. sci-hub.senih.govacs.orgiitb.ac.inrsc.org

One prominent approach involves the oxidative cyclization of 2-allylphenols. sci-hub.se This reaction can be carried out under mild conditions using palladium dichloride as a catalyst and a copper(II) acetate-lithium chloride system as a reoxidant. sci-hub.se The presence of aqueous dimethylformamide as a solvent has been shown to accelerate the reaction, allowing for the synthesis of various functionalized 2-methylbenzofurans in high yields. sci-hub.se Another strategy utilizes the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids, which can lead to either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with high regioselectivity, depending on the substitution pattern of the phenol (B47542) precursor. nih.gov

Furthermore, palladium-catalyzed heteroannulation of o-iodophenol with acetylenic compounds provides a direct route to 2-substituted benzofurans. researchgate.net This reaction proceeds through a palladium-copper catalytic system, and an acyclic intermediate has been isolated, confirming the reaction pathway. researchgate.net The Sonogashira coupling of terminal alkynes with iodophenols, co-catalyzed by palladium and copper, followed by intramolecular cyclization, is another efficient method for benzofuran synthesis. nih.gov

A novel palladium-catalyzed aryl-furanylation of alkenes has been developed for the synthesis of benzofuran-containing 3,3-disubstituted oxindoles. acs.org This cascade process involves the formation of multiple bonds and rings in a single operation. acs.org Additionally, a one-pot synthesis of benzofurans can be achieved from phenols and propiolates through a palladium-catalyzed oxidative cyclization. acs.org

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| Oxidative Cyclization | PdCl₂ / Cu(OAc)₂-LiCl | 2-Allylphenols | Mild conditions, high yields. sci-hub.se |

| Oxidative Annulation | Palladium catalyst | Phenols and Alkenylcarboxylic acids | Regioselective, product depends on phenol substitution. nih.gov |

| Heteroannulation | Palladium-Copper catalysis | o-Iodophenol and Acetylenic compounds | Direct synthesis of 2-substituted benzofurans. researchgate.net |

| Aryl-furanylation | Palladium catalyst | Alkenes | Cascade reaction for complex structures. acs.org |

| Oxidative Cyclization | Pd(OAc)₂/PPh₃ / CF₃CO₂Ag | Phenols and Propiolates | One-pot synthesis. acs.org |

Copper-Catalyzed Cyclizations and Coupling Reactions

Copper-catalyzed reactions represent another significant avenue for the synthesis of the benzofuran core. These methods are often praised for their cost-effectiveness and efficiency. A one-pot, three-component synthesis of indole-benzofuran bis-heterocycles has been developed using a copper-catalyzed tandem annulation of terminal alkynes, salicylaldehydes, and indoles. acs.org This method demonstrates broad substrate versatility and excellent regiocontrol. acs.org

A widely used approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. researchgate.netrsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans through a sequential nucleophilic addition and oxidative cyclization. researchgate.netrsc.org Furthermore, copper catalysis is effective in one-pot tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides to produce functionalized benzofurans. organic-chemistry.org

The use of a traceless directing group in copper(II)-mediated C-C/C-O bond formation via C-H/C-C bond cleavage provides access to 3-cyanobenzofurans from benzoylacetonitriles. thieme-connect.com The optimal conditions for this reaction were found to be Cu(OAc)₂, t-BuOLi, and DMSO at 120 °C under air. thieme-connect.com Additionally, copper catalysts can be employed in the synthesis of benzofuran derivatives from salicylaldehydes and terminal alkynes, proceeding through an iminium ion intermediate. nih.gov

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| Tandem Annulation | Copper catalyst | Terminal alkynes, Salicylaldehydes, Indoles | One-pot, three-component synthesis of bis-heterocycles. acs.org |

| Aerobic Oxidative Cyclization | Copper catalyst / O₂ | Phenols and Alkynes | Regioselective, one-pot procedure. researchgate.netrsc.org |

| Tandem Reaction | Copper catalyst | o-Iodophenols, Acyl chlorides, Phosphorus ylides | Rapid synthesis of functionalized benzofurans. organic-chemistry.org |

| C-H Activation | Cu(OAc)₂ | Phenols, Benzoylacetonitriles | Utilizes a traceless directing group. thieme-connect.com |

Iron-Catalyzed Cyclizations

Iron catalysis has emerged as an environmentally friendly and economical alternative for benzofuran synthesis. Iron-catalyzed tandem cross-dehydrogenative coupling (CDC) and intramolecular condensation cyclization reactions have been developed for the construction of polysubstituted benzofurans from simple phenols and β-keto esters. mdpi.comresearchgate.netresearchgate.net This method is notable as it provides benzofurans instead of the coumarins typically expected from the Pechmann condensation. researchgate.net The presence of water, often introduced via the iron(III) chloride hexahydrate catalyst, can promote this reaction. researchgate.net

Furthermore, iron(III) can catalyze both the regioselective halogenation of an aryl ring and the subsequent O-arylation in one-pot processes to synthesize various benzofuran analogues from 1-aryl- or 1-alkylketones. acs.org This dual catalytic role of a single iron complex highlights the versatility of this approach. acs.org Another iron-catalyzed method involves the cross-dehydrogenative coupling of benzofuran with unactivated diarylmethane to introduce a benzyl (B1604629) group at the C2-position with high regioselectivity. mdpi.com

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| Tandem CDC and Cyclization | FeCl₃·6H₂O / Di-tert-butyl peroxide | Phenols and β-Keto esters | Forms benzofurans instead of coumarins. researchgate.netresearchgate.net |

| One-Pot Halogenation and O-Arylation | Iron(III) catalyst | 1-Aryl- or 1-Alkylketones | Single iron catalyst for both steps. acs.org |

| Cross-Dehydrogenative Coupling | Fe(II) / DDQ | Benzofuran and Diaryl-methane | Regioselective C2-benzylation. mdpi.com |

Rhodium-Mediated Catalytic Approaches

Rhodium catalysts offer unique pathways for the synthesis of benzofurans, particularly for constructing fused and highly substituted systems. A flexible and convenient synthesis of fused benzofuran derivatives has been achieved through cationic rhodium(I)/H₈-BINAP complex-catalyzed [2+2+2] cycloadditions of phenol-linked 1,6-diynes with alkynes and nitriles under mild conditions. acs.orgthieme-connect.com

More recently, a rhodium-catalyzed direct vinylene annulation of readily available m-salicylic acid derivatives with vinylene carbonate has been reported for the selective synthesis of C4-substituted benzofurans. osaka-u.ac.jpacs.org This method is significant as it provides access to the less accessible C4-substituted isomers without requiring C2 or C3 substitution. osaka-u.ac.jp The use of a Weinreb amide as a directing group facilitates further derivatization of the product. osaka-u.ac.jpacs.org Relay rhodium(I)/Brønsted acid catalysis has also been developed for the chemodivergent synthesis of benzofurans from propargyl alcohols and ortho-hydroxylated arylboronic acids. researchgate.net

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| [2+2+2] Cycloaddition | Cationic Rh(I)/H₈-BINAP | Phenol-linked 1,6-diynes, Alkynes, Nitriles | Synthesis of fused benzofurans under mild conditions. acs.orgthieme-connect.com |

| Vinylene Transfer | Rh-catalyst | m-Salicylic acid derivatives, Vinylene carbonate | Selective synthesis of C4-substituted benzofurans. osaka-u.ac.jpacs.org |

| Relay Catalysis | Rh(I)/Brønsted acid | Propargyl alcohols, ortho-Hydroxylated arylboronic acids | Chemodivergent synthesis. researchgate.net |

Alternative Cyclization Pathways (e.g., Acid-Catalyzed, Oxidative)

Beyond transition metal catalysis, other methods such as acid-catalyzed and oxidative cyclizations provide valuable routes to benzofurans. Acid-catalyzed cyclization of acetals, for instance using polyphosphoric acid (PPA), can lead to the formation of the benzofuran core. wuxiapptec.com The regioselectivity of this reaction can be influenced by the electronic properties of the intermediates. wuxiapptec.com A facile one-pot method for the de novo synthesis of benzofurans from 2-hydroxy-1,4-diones involves a trifluoroacetic acid (TFA) catalyzed cyclization/oxidative aromatization cascade, using N-bromosuccinimide (NBS) as the oxidant. rsc.org Lewis acids like aluminum chloride can also catalyze the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, with NBS as the oxidant. acs.orgnih.gov

Oxidative cyclization can also be achieved without transition metals. For example, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be mediated by hypervalent iodine reagents. organic-chemistry.org An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using catalytic (diacetoxyiodo)benzene (B116549) in the presence of m-chloroperbenzoic acid also provides 2-arylbenzofurans in good to excellent yields. organic-chemistry.org Additionally, designed transition-metal complexes of zinc and manganese have been used to catalyze the oxidative cyclization of various precursors to afford benzofuran derivatives. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Starting Materials | Key Features |

| Acid-Catalyzed Cyclization | Polyphosphoric acid (PPA) | Acetals | Forms benzofuran core. wuxiapptec.com |

| Acid-Catalyzed Cascade | Trifluoroacetic acid (TFA) / NBS | 2-Hydroxy-1,4-diones | De novo synthesis. rsc.org |

| Lewis Acid-Catalyzed Synthesis | AlCl₃ / NBS | Acrolein dimer, 1,3-Dicarbonyl compounds | Synthesis of 2,3-disubstituted benzofurans. acs.orgnih.gov |

| Metal-Free Oxidative Cyclization | Hypervalent iodine reagents | ortho-Hydroxystilbenes | Avoids transition metals. organic-chemistry.org |

| Oxidative Cyclization | Zn/Mn complexes / TEMPO | 2'-Hydroxychalcones, etc. | Mild conditions, high yields. organic-chemistry.org |

Targeted Synthesis of 5-Chloro-1-benzofuran-4-amine and Related Chloroaminobenzofurans

While a wide array of methods exists for the general synthesis of the benzofuran core, the targeted synthesis of specifically substituted analogues like this compound is less documented in readily available literature. However, some synthetic routes for related chloroaminobenzofurans have been reported.

For instance, the synthesis of (2E)-1-(3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones has been described, starting from 5-chlorosalicylaldehyde (B124248). rasayanjournal.co.inresearchgate.net This multi-step synthesis involves the initial conversion of 5-chlorosalicylaldehyde to 5-chloro-2-hydroxybenzonitrile, which is then reacted with chloroacetone (B47974) to form 1-(3-amino-5-chloro-2,3-dihydro-1-benzofuran-2-yl)ethan-1-one. rasayanjournal.co.inresearchgate.net Subsequent reactions can lead to the desired aminobenzofuran derivatives.

Another relevant synthesis is that of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, an important intermediate for the pharmaceutical prucalopride. google.com One method involves a cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate using triphenylphosphine (B44618) and an azodicarboxylate, followed by chlorination with N-chlorosuccinimide and subsequent hydrolysis. google.com

Although a direct, one-step synthesis for this compound is not explicitly detailed in the provided context, the existing methodologies for constructing the benzofuran scaffold and for introducing chloro and amino functionalities onto aromatic rings suggest plausible synthetic strategies. The specific placement of the chloro and amino groups at positions 5 and 4 respectively would require careful selection of starting materials and regioselective synthetic methods.

| Target Compound/Analogue | Starting Material | Key Reagents/Steps | Reference |

| (2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones | 5-Chlorosalicylaldehyde | Chloroacetone, NaOH, Substituted aldehydes | rasayanjournal.co.inresearchgate.net |

| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate | Triphenylphosphine, Azodicarboxylate, NCS, Hydrolysis | google.com |

Introduction of Amino Functionality at Specific Positions

The introduction of an amino group at a specific position on the benzofuran ring is a critical step in the synthesis of the target molecule and its analogues. Several methods have been developed, ranging from classical nitration-reduction sequences to modern catalytic C-H amination reactions.

A common and well-established route to aminobenzofurans involves the synthesis of nitro-substituted precursors followed by reduction. For instance, the cyclo-dehydration of 3-(m-nitrophenoxy)butanones using polyphosphoric or sulfuric acid can yield 2,3-dimethyl-4-nitrobenzofuran. oup.com This nitro-substituted intermediate can then be reduced to the corresponding 4-aminobenzofuran. oup.com A similar strategy is outlined in a patented process for preparing 4-amino-5-halogenated benzofuran-7-carboxylic acid, a key intermediate for certain receptor agonists. google.com The process involves the nitration of a substituted 2-hydroxybenzoate, followed by cyclization, chlorination, and subsequent reduction of the nitro group to form the C4-amino functionality. google.com

Another classical approach is the Hofmann reaction applied to benzofurancarboxylic amides, which has been successfully used to prepare 4-, 5-, 6-, and 7-aminobenzofurans. oup.com However, it is crucial to note that 4-aminobenzofurans can be unstable under acidic conditions. Studies have shown that 4-amino-2-methylbenzofurans can quantitatively rearrange into more stable 4-hydroxyindole (B18505) derivatives in an acidic medium. thieme-connect.com This isomerization proceeds through the opening of the furan (B31954) ring to form a carbocation intermediate, which then undergoes ring closure to the indole (B1671886) system. thieme-connect.com This reactivity must be considered during synthesis and purification steps.

More contemporary methods focus on direct C-H functionalization. A rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives using a Weinreb amide as a directing group allows for the selective synthesis of C4-substituted benzofurans. osaka-u.ac.jpresearchgate.net This method provides a direct entry to the C4-functionalized core, which can be further derivatized. osaka-u.ac.jp Another advanced strategy involves a palladium/norbornene-catalyzed cascade reaction. This process accomplishes an ortho-amination of an aryl iodide followed by an ipso-Heck cyclization to construct C3,C4-disubstituted indoles, and has been shown to be compatible with benzofuran-derived substrates. nih.gov

Halogenation Strategies for Benzofuran Precursors

The regioselective introduction of a halogen, specifically chlorine, onto the benzofuran scaffold is another key synthetic step. The strategy often involves the halogenation of a pre-formed benzofuran or an appropriate precursor.

Electrophilic chlorination using N-chlorosuccinimide (NCS) is a frequently employed method. acs.org In a synthetic route towards 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a crude 4-acetamido-2,3-dihydrobenzofuran-7-formate intermediate is directly chlorinated with NCS. osaka-u.ac.jp This highlights the utility of NCS for introducing chlorine onto an activated benzofuran ring system. Studies on the chlorination of dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) have shown that electrophilic chlorination tends to favor the 2, 3, 7, and 8 positions. thieme-connect.com This inherent regioselectivity must be managed when targeting other positions like C5.

One-pot processes combining halogenation and cyclization have also been developed using nonprecious metal catalysts. acs.org For example, regioselective iron(III)-catalyzed halogenation of 1-arylketones can be followed by an iron- or copper-catalyzed O-arylation to form the benzofuran ring. acs.org This approach allows for the construction of the halogenated benzofuran core from simpler ketone starting materials. The choice of catalyst and conditions is crucial, as electron-rich arenes are typically required for efficient and regioselective iron(III)-catalyzed halogenations. acs.org In some cases, forcing conditions may be required for less activated substrates, which can lead to mixtures of regioisomers. acs.org

The bromination of benzofuran and its derivatives has also been studied, revealing the formation of an adduct between the halogen and the heteroaromatic compound at low temperatures, which then decomposes to yield ring-halogenated products. guidechem.com

Multi-Component Reactions for Substituted Benzofurans

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules like substituted benzofurans from simple starting materials in a single pot. researchgate.net These reactions are advantageous due to their high atom economy, operational simplicity, and ability to generate diverse molecular scaffolds. researchgate.netbeilstein-journals.org

A notable example is the copper-catalyzed three-component reaction involving o-hydroxyaldehydes, amines, and alkynes. acs.org This methodology provides access to 2,3-disubstituted 1-benzofurans. A specific protocol using copper(I) oxide nanoparticles (CONPs) as the catalyst under solvent-free conditions has been reported. acs.org Another variation employs a copper iodide (CuI) catalyst in a deep eutectic solvent for the one-pot synthesis of 3-aminobenzofurans from alkynes, aldehydes, and amines. researchgate.netexlibrisgroup.comresearchgate.net

Isocyanide-based MCRs are also prominent in the synthesis of heterocyclic compounds. An efficient one-pot reaction between isocyanides, anilines, and salicylaldehydes in the presence of a Lewis acid catalyst like cerium(IV) ammonium (B1175870) nitrate (B79036) can afford aminobenzofuran derivatives in high yields at room temperature. thieme-connect.com The outcome of this reaction is highly dependent on the electronic properties of the aniline (B41778) component. thieme-connect.com

More complex fused heterocyclic systems can also be constructed using MCRs. A three-component double Mannich alkylamination has been developed to synthesize benzofuran-fused piperidines. nih.gov This reaction uniquely involves the functionalization of both a benzylic C(sp³)–H bond and an aryl C(sp²)-H bond of 3-alkylbenzofurans with formaldehyde (B43269) and an alkylamine hydrochloride. nih.gov Palladium-catalyzed MCRs, such as the reaction between 2-aminoamides, 2-bromobenzaldehydes, and carbon monoxide at atmospheric pressure, have been used to create isoindoloquinazolinones, demonstrating the versatility of MCRs in building diverse, fused ring systems. beilstein-journals.org

Reaction Condition Optimization for Enhanced Yields and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and selectivity of the desired benzofuran product. This involves the careful modulation of the catalytic system, solvent, temperature, and pressure.

Catalytic System Modulations

The choice of catalyst and associated ligands is a critical factor influencing the efficiency and outcome of benzofuran synthesis. Numerous studies have focused on screening different catalytic systems to identify the optimal combination for specific transformations.

In the nickel-catalyzed tandem synthesis of 2-substituted benzofurans from 2-halophenols and alkynes, a screening of various nickel salts identified NiCl₂ as the most effective catalyst. mdpi.com The addition of a 5-nitro-1,10-phenanthroline (B1664666) ligand was also found to be crucial for achieving good yields. mdpi.com Similarly, for the palladium-catalyzed Suzuki cross-coupling to prepare 2-arylbenzo[b]furans, a newly developed Pd(II) complex proved superior to common palladium salts like PdCl₂ and Pd(OAc)₂, leading to a significantly higher product yield. mdpi.com

One-pot processes often require a combination of catalysts. For the synthesis of benzofurans from 1-arylketones, a dual catalytic system involving iron(III) chloride for the initial regioselective halogenation and copper(I) iodide for the subsequent intramolecular O-arylation was found to be highly effective. acs.org This highlights how different catalysts can be employed sequentially in a single pot to perform distinct chemical transformations. In the palladium-catalyzed oxidative cyclization of 2-allylphenols, PdCl₂ was found to be slightly more active than Pd(OAc)₂, and the addition of excess chloride (from LiCl) accelerated the reaction, even allowing it to proceed at room temperature. sci-hub.se

Below are tables summarizing the optimization of catalytic systems in different benzofuran syntheses.

Table 1: Catalyst Optimization for Ni-Catalyzed Synthesis of 2-Phenylbenzofuran Reaction Conditions: 2-iodophenol (B132878) (1 mmol), phenylacetylene (B144264) (1.2 mmol), catalyst (0.1 mmol), ligand (0.1 mmol), NaOH (2 mmol), 120 °C, 20 h.

| Entry | Catalyst (mol%) | Ligand | Yield (%) |

| 1 | NiCl₂ (10) | 5-nitro-1,10-phenanthroline | 80 |

| 2 | Ni(OAc)₂ (10) | 5-nitro-1,10-phenanthroline | 65 |

| 3 | NiBr₂ (10) | 5-nitro-1,10-phenanthroline | 71 |

| 4 | NiI₂ (10) | 5-nitro-1,10-phenanthroline | 68 |

| 5 | NiCl₂ (10) | 1,10-phenanthroline | 62 |

| 6 | NiCl₂ (10) | PPh₃ | 21 |

| Data sourced from Chen, Z., et al. (2020). mdpi.com |

Table 2: Catalyst Optimization for Pd-Catalyzed Suzuki Coupling for 2-Arylbenzo[b]furan Synthesis Reaction Conditions: 2-(4-bromophenyl)benzofuran (B12281498) (0.05 mmol), 4-methoxyphenylboronic acid (0.08 mmol), catalyst, K₂CO₃ (0.1 mmol), EtOH/H₂O (1:1), 80 °C, 4 h.

| Entry | Catalyst (mol%) | Yield (%) |

| 1 | PdCl₂ (3) | 55 |

| 2 | Pd(OAc)₂ (3) | 61 |

| 3 | Pd(II) complex 10 (3) | 91 |

| Data sourced from Gao, C., et al. (2018). mdpi.com |

Solvent System Engineering (e.g., Deep Eutectic Solvents)

The reaction solvent plays a multifaceted role, influencing reactant solubility, catalyst activity, and reaction pathways. The development of green and sustainable solvent systems, such as deep eutectic solvents (DES), has garnered significant attention.

DESs have been successfully employed as environmentally benign media for benzofuran synthesis. A one-pot, three-component synthesis of 3-aminobenzofurans using a CuI catalyst was effectively carried out in a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. acs.orgresearchgate.netexlibrisgroup.comresearchgate.net This system provides a green alternative to volatile organic compounds and facilitates easy work-up. exlibrisgroup.com Similarly, a DES composed of choline chloride and zinc chloride (ChCl:2ZnCl₂) has been used as both a solvent and catalyst for the regioselective synthesis of dihydrobenzofuro[2,3-b]benzofurans. pnu.ac.ir

The choice of conventional organic solvents also has a profound impact on reaction efficiency. In a study on the palladium-catalyzed migratory cycloisomerization of acrylic acid esters to form benzofurans, N,N-dimethylformamide (DMF) was found to be the optimal solvent, while toluene (B28343) and tetrahydrofuran (B95107) (THF) failed to yield the desired product. jst.go.jp The concentration of the solution was also a critical parameter, with higher yields obtained at lower molarity. jst.go.jp In the Pd-catalyzed oxidative cyclization of 2-allylphenols, DMF was a suitable solvent, but neat water, despite being a poor solvent for the substrate, surprisingly accelerated the reaction, which was attributed to the increased positive charge on the palladium intermediate in the aqueous medium. sci-hub.se

Table 3: Solvent Optimization for Pd-Catalyzed Migratory Cycloisomerization Reaction Conditions: Substrate 1a (0.1 M), Pd(dba)₂ (10 mol%), PCy₃ (20 mol%), 110 °C, 7 h.

| Entry | Solvent | Yield (%) |

| 1 | DMF | 38 |

| 2 | Toluene | 0 |

| 3 | THF | 0 |

| 4 | Dioxane | Trace |

| Data sourced from Takeda, N., et al. (2018). jst.go.jp |

Temperature and Pressure Profiling

Temperature is a critical parameter that controls reaction rates and can influence product selectivity. Optimization studies systematically vary the temperature to find the ideal balance between reaction time and yield, while avoiding decomposition or side reactions.

For the palladium-catalyzed synthesis of a benzofuran derivative, reactions were effective at 60 °C, providing good yields in just a few hours. elsevier.es However, with the goal of developing a greener process, the reaction was optimized to run at ambient room temperature, which required a significantly longer reaction time but minimized energy consumption. elsevier.es In contrast, a nickel-catalyzed synthesis of 2-substituted benzofurans required a higher temperature of 120 °C for optimal performance. mdpi.com Similarly, a palladium-catalyzed migratory cycloisomerization gave the best yield at 110 °C, with the reaction failing to proceed at lower temperatures. jst.go.jp For some multi-component reactions, moderate temperatures such as 80 °C have been found to be effective. exlibrisgroup.comresearchgate.net

Pressure is less commonly profiled as a variable in laboratory-scale benzofuran synthesis, with most reactions run at atmospheric pressure. However, it can be a key factor in certain processes. For instance, palladium-catalyzed carbonylation reactions to produce heterocyclic structures may be run under an atmosphere of carbon monoxide (CO), though often at atmospheric pressure. beilstein-journals.org Microwave-assisted synthesis inherently involves an increase in pressure within the sealed reaction vessel, which, combined with rapid heating, can dramatically reduce reaction times from hours to minutes. beilstein-journals.org In some multi-component polymerizations that produce heterocyclic polymers, reactions are conducted under an atmospheric pressure of a specific gas, such as CO₂, at elevated temperatures (e.g., 80 °C). rsc.org

Table 4: Temperature Optimization for Pd-Catalyzed Migratory Cycloisomerization Reaction Conditions: Substrate 1a (0.01 M), Pd(dba)₂ (10 mol%), PCy₃ (20 mol%), DMF, 7 h.

| Entry | Temperature (°C) | Yield (%) |

| 1 | 110 | 95 |

| 2 | 100 | 0 |

| 3 | 80 | 0 |

| 4 | Ambient | 0 |

| Data sourced from Takeda, N., et al. (2018). jst.go.jp |

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms is crucial for optimizing the synthesis of complex molecules like this compound. The formation of the benzofuran ring system can proceed through several mechanistic pathways, often dictated by the choice of starting materials, catalysts, and reaction conditions.

Nucleophilic Substitution Pathways

Nucleophilic substitution is a cornerstone in the synthesis of the benzofuran scaffold. This can involve either nucleophilic aromatic substitution (SNAr) or substitution at an aliphatic carbon.

In one approach, the synthesis of 2-substituted indoles and benzofurans is achieved through a cascade sequence involving nucleophilic aromatic substitution followed by a 5-endo-dig cyclization. rsc.org Here, an ortho-acetylene group on the aromatic ring serves a dual purpose: it activates the substrate for SNAr by acting as an electron-withdrawing group and then provides the carbon framework for the new heterocyclic ring. rsc.org This method is advantageous as it often proceeds without the need for transition metal catalysts and can be performed in environmentally benign solvents like water or DMSO. rsc.org

Another strategy involves the nucleophilic addition of a hydroxyl group to a suitable precursor. For instance, nickel catalysis can facilitate an intramolecular nucleophilic addition of an aryl halide to an aryl ketone, yielding benzofuran derivatives. organic-chemistry.orgacs.org This method is effective for substrates with both electron-donating and electron-withdrawing groups. organic-chemistry.org Palladium catalysts are also widely employed to facilitate nucleophilic substitution reactions in the formation of benzofuran derivatives. researchgate.net

The synthesis of 4-(5-Chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine exemplifies a nucleophilic substitution pathway where 5-chloro-2-benzofuran-1-ylamine reacts with a thioamide. This reaction typically proceeds via nucleophilic substitution and subsequent cyclization to form the thiazole (B1198619) ring, often in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures. The chloro-substituent on the benzofuran ring itself can undergo nucleophilic aromatic substitution, allowing for the synthesis of various analogues.

The reaction of o-hydroxy aryl ketones with chloroacetyl arylamides provides another metal-free route to benzofurans. This process involves N-acylation, O-alkylation (a nucleophilic substitution), and finally, an intramolecular condensation to form the benzofuran ring. koreascience.kr

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a pivotal step in most benzofuran syntheses, leading to the formation of the fused heterocyclic ring. These reactions can be promoted by various catalysts or reagents and can proceed through different mechanistic routes.

A common and powerful strategy is the palladium-catalyzed intramolecular oxidative cyclization of ortho-alkenylphenols. mdpi.com For instance, o-allylphenols can be converted to benzofurans using a Pd/C catalyst, which can be recycled multiple times. mdpi.com Similarly, o-cinnamyl phenols undergo oxidative annulation with a Pd(II) catalyst to form 2-benzyl benzofurans. mdpi.com The mechanism often involves a Wacker-type process. mdpi.com

Metal-free conditions can also be employed. For example, hypervalent iodine reagents like (diacetoxyiodo)benzene can mediate the oxidative cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans. organic-chemistry.org A base-promoted, transition-metal-free intramolecular cyclization of o-bromobenzylketones using potassium t-butoxide is another effective method. researchgate.netnih.gov

The cyclization can also be initiated by the activation of an alkyne. Indium(III) halides catalyze the hydroalkoxylation of alkynylphenols, proceeding through a π-Lewis acid activation of the alkyne, followed by nucleophilic attack of the phenol and subsequent protodemetalation to yield the benzofuran. mdpi.com

Furthermore, the reaction of phenols with α-haloketones can lead to benzofurans through intramolecular cyclodehydration, a process that can be promoted by titanium tetrachloride, combining a Friedel–Crafts-like alkylation and the cyclization in one step. nih.gov

Regioselectivity and Stereoselectivity in Benzofuran Synthesis

Controlling regioselectivity and stereoselectivity is paramount for the synthesis of specific, functionally complex benzofuran derivatives. numberanalytics.com The substitution pattern on the final product is highly dependent on the reaction conditions and the nature of the starting materials.

Regioselectivity:

The synthesis of substituted benzofurans from phenols and α-haloketones can yield either 2- or 3-substituted products depending on the conditions. acs.org Reaction in the presence of neutral alumina (B75360) can lead to 2-substituted benzofurans with high regioselectivity. nih.govacs.org In contrast, using a base like potassium carbonate may favor the formation of an intermediate that subsequently cyclizes to the 3-substituted isomer. acs.org

In the palladium-catalyzed intramolecular addition of phenols to alkynes, a 5-endo-dig regioselectivity is typically observed. mdpi.com Similarly, the reaction of phenols with glyoxal (B1671930) in the presence of a Brønsted acidic ionic liquid can lead to dihydrobenzofuro[2,3-b]benzofuran with high regioselectivity. nsmsi.ir

The reaction of phenols with alkynyl sulfoxides can also exhibit regioselectivity. For instance, the reaction with m-cresol (B1676322) preferentially yields the 6-methyl-substituted benzofuran due to C-C bond formation at the less sterically hindered position. rsc.org However, with certain naphthols, cyclization can occur at the more electron-rich, hindered carbon. rsc.org

Stereoselectivity:

Achieving high stereoselectivity is a significant challenge in benzofuran synthesis, particularly when creating chiral centers. numberanalytics.com Asymmetric synthesis of optically pure 3-phosphinoylbenzofurans has been achieved using a chiral phosphine (B1218219) oxide. mdpi.com

Palladium-catalyzed Heck-type cascade reactions with N-tosylhydrazones have been developed to produce di- and trisubstituted olefins containing benzofuran moieties with high regio- and stereoselectivity. acs.org

Enzymatic resolutions are another powerful tool for achieving stereoselectivity. For example, lipases have been used for the stereoselective synthesis of benzofuran-substituted homoallylic alcohols, which can then be converted to enantiomerically enriched dihydropyran derivatives via ring-closing metathesis. researchgate.net Furthermore, new synthetic approaches to cyclopenta[b]benzofuran derivatives have demonstrated stereoselectivity, with the configuration of the products confirmed by advanced NMR techniques. rsc.org

Chemical Transformations and Derivatization of 5 Chloro 1 Benzofuran 4 Amine

Reactivity Profiling of the Benzofuran (B130515) Core

The benzofuran ring system is characterized as an electron-rich or π-excessive heterocycle. rsc.org This inherent electronic nature dictates its reactivity, particularly in substitution reactions.

Electrophilic Aromatic Substitution Patterns

The benzofuran ring is highly reactive toward electrophilic substitution. rsc.org While resonance suggests that electrophilic attack might occur at the C-3 position, similar to indole (B1671886), benzofuran predominantly undergoes electrophilic substitution at the C-2 position. rsc.org This preference is attributed to the high electronegativity of the oxygen atom, which reduces the interaction of its lone pair with the double bonds of the furan (B31954) ring. rsc.org

The presence of the amino and chloro substituents on the benzene (B151609) portion of the benzofuran core further influences the regioselectivity of electrophilic aromatic substitution. The amino group is a potent activating group and is ortho-, para-directing, while the chloro group is a deactivating group but also ortho-, para-directing. The interplay of these electronic effects, along with steric factors, will determine the ultimate position of substitution. For instance, in related benzofuran systems, electrophilic substitution can be directed to specific positions by controlling the reaction conditions and the nature of the electrophile. researchgate.net

Nucleophilic Aromatic Substitution at the Chloro Position

The chloro group at the C-5 position of the benzofuran ring is susceptible to nucleophilic aromatic substitution (SNA r). This reaction is facilitated by the electron-withdrawing nature of the benzofuran ring system, which can stabilize the intermediate Meisenheimer complex formed during the addition-elimination mechanism. fishersci.fi A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 5-substituted benzofuran derivatives.

Common nucleophiles employed in these reactions include amines, alcohols, and thiols. fishersci.fi The reaction is typically carried out in a polar solvent, often in the presence of a base to facilitate the nucleophilic attack. fishersci.fi For example, the reaction of a chloro-substituted benzofuran with thiourea (B124793) in ethanol (B145695) under reflux conditions can yield the corresponding amino-thiazole derivative.

Functionalization of the Primary Amine Group

The primary amine group at the C-4 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Acylation and Amide Formation

The primary amine of 5-Chloro-1-benzofuran-4-amine can be readily acylated to form the corresponding amides. This is a common transformation used to modify the electronic and steric properties of the molecule. Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. researchgate.net

For instance, reaction with acetyl chloride would yield the N-acetyl derivative. This transformation is not only a means of derivatization but can also serve as a protecting group strategy in multi-step syntheses to moderate the reactivity of the amino group. libretexts.org

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product |

| Acetyl chloride | N-(5-Chloro-1-benzofuran-4-yl)acetamide |

| Benzoyl chloride | N-(5-Chloro-1-benzofuran-4-yl)benzamide |

Sulfonamide and Phosphonamide Derivatization

Reacting the primary amine with sulfonyl chlorides leads to the formation of sulfonamides. researchgate.netebi.ac.uk This functional group is a key component in many pharmaceutical compounds. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. nih.gov

Similarly, phosphonamides can be synthesized by reacting the amine with phosphoryl chlorides. These derivatives are of interest for their potential biological activities.

Table 2: Sulfonamide and Phosphonamide Formation

| Reagent | Product Type |

| Benzenesulfonyl chloride | Sulfonamide |

| Phenylphosphonic dichloride | Phosphonamide |

Coupling Reactions for Extended Conjugated Systems

The primary amine group can participate in various coupling reactions to generate extended π-conjugated systems. These reactions are crucial for the synthesis of materials with specific optical and electronic properties. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. acs.org

While direct coupling involving the amine is common, the chloro substituent also provides a handle for cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com In such cases, a boronic acid is coupled with the chloro-substituted benzofuran in the presence of a palladium catalyst and a base to form a C-C bond. clockss.orgrsc.org This allows for the introduction of aryl or heteroaryl groups at the 5-position, leading to extended conjugation. For instance, coupling with phenylboronic acid would yield 4-amino-5-phenyl-1-benzofuran.

These coupling strategies provide a modular approach to construct complex molecules with tailored properties, starting from the this compound scaffold.

Transformation of the Chloro Substituent

The chlorine atom at the 5-position of the benzofuran ring is a key site for chemical modification, primarily through cross-coupling and nucleophilic displacement reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For chloro-substituted benzofurans, these reactions enable the introduction of a wide array of functional groups. Common cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. mdpi.com For derivatives of this compound, this would involve reacting the chloro-substituted benzofuran with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov The choice of catalyst, such as those based on bulky phosphine (B1218219) ligands like SPhos and XPhos, can be critical for achieving high yields, especially with challenging substrates like heteroaryl chlorides. nih.gov Catalyst loadings can vary significantly, from as low as <0.2 mol% to a more common 5 mol%, depending on the specific reactants and conditions. mdpi.comacs.org

Heck Alkenylation: The Heck reaction couples the chloro-substituted benzofuran with an alkene to introduce a vinyl group. This transformation is also catalyzed by palladium complexes, often with catalyst loadings in the range of 0.5 to 5 mol %. acs.org

Sonogashira Coupling: This reaction introduces an alkynyl moiety by coupling the chloro-substituted benzofuran with a terminal alkyne. acs.org The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst. nih.gov Catalyst loadings for Sonogashira reactions can range from 0.001 mol% to 10 mol%. nih.gov

The following table summarizes typical conditions for these cross-coupling reactions, though specific conditions for this compound may require optimization.

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(dppf)Cl2 | K3PO4, K2CO3 | Ethanol, n-Butanol |

| Heck | Alkene | Pd(OAc)2, PdCl2 variations | Na2CO3 | IPA, MeOH |

| Sonogashira | Terminal Alkyne | Pd(PPh3)4/CuI | Cs2CO3 | DMF |

Nucleophilic Displacement Reactions

The chloro group on the benzofuran ring can be displaced by various nucleophiles, a reaction often facilitated by the electron-withdrawing nature of the fused ring system.

Nucleophilic aromatic substitution (SNAr) is a key pathway for introducing new functional groups. For instance, the chloro substituent can undergo displacement by nucleophiles such as amines or thiols. This reactivity is crucial for synthesizing analogs with potentially modified biological activities. The reaction of a chloro-substituted benzofuran with thiourea, for example, proceeds via an SNAr mechanism to form an amino-substituted derivative. Similarly, reactions with primary amines in solvents like DMF or DMSO at elevated temperatures can yield 5-amino-substituted derivatives.

Rational Design of Derivatives for Structure-Reactivity Studies

The targeted design and synthesis of derivatives are fundamental to understanding how molecular structure influences chemical reactivity and biological activity. This involves systematic modifications and the creation of hybrid molecules.

Systematic Variation of Substituents on Benzofuran and Pendant Groups

Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound to map out the chemical features responsible for its properties. For this compound, this could involve:

Modification of the Benzofuran Core: Introducing or altering substituents on the benzofuran ring system can significantly impact the molecule's electronic properties and steric profile. For example, the introduction of additional halogen atoms or electron-donating/withdrawing groups can fine-tune its reactivity.

Derivatization of the Amino Group: The primary amine at the 4-position is a prime site for derivatization. It can be acylated, alkylated, or used as a handle to attach various other chemical moieties, leading to a wide range of amides, secondary and tertiary amines, and other nitrogen-containing heterocycles.

Alteration of the Chloro Substituent: As discussed in section 3.3, the chloro group can be replaced with a variety of other functionalities, allowing for a broad exploration of the chemical space around that position.

These systematic variations are essential for elucidating the structural requirements for a desired outcome, be it enhanced chemical reactivity or specific biological activity. researchgate.net

Hybrid Molecule Design and Synthesis

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units with known biological activity) into a single molecule. researchgate.net This approach aims to create new chemical entities with improved affinity, selectivity, or a dual mode of action. researchgate.net

Benzofuran derivatives are frequently used as scaffolds in the design of hybrid molecules due to their versatile biological activities. researchgate.net For example, benzofuran moieties have been hybridized with other heterocyclic systems like quinazolines, triazines, and piperazines to create compounds with potential applications in medicinal chemistry. researchgate.nettandfonline.comnih.gov

The synthesis of such hybrids often involves multi-step reaction sequences where the this compound core is first functionalized and then coupled to another molecular scaffold. For instance, a benzofuran-triazine hybrid can be synthesized by reacting a dichlorotriazine derivative with a functionalized benzofuran. nih.gov Similarly, benzofuran-quinazoline hybrids have been created by linking the two ring systems, often to target specific biological pathways. tandfonline.com

Computational and Theoretical Chemistry Studies of 5 Chloro 1 Benzofuran 4 Amine

Quantum Chemical Characterization

Quantum chemical calculations would be essential to elucidate the fundamental electronic and structural properties of 5-Chloro-1-benzofuran-4-amine.

Electronic Structure Analysis (HOMO-LUMO Energetics, Orbital Interactions)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between these frontier orbitals would provide insights into its electronic excitation properties. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Optimized Molecular Geometries and Conformations

Computational methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), would be used to determine the most stable three-dimensional structure of the molecule. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Atomic Charge Distribution and Molecular Electrostatic Potential (MEP)

Calculation of the molecular electrostatic potential (MEP) would create a visual map of the charge distribution on the molecule's surface. This map helps in predicting how the molecule would interact with other charged or polar species, highlighting regions that are rich or deficient in electrons. Atomic charge calculations, using methods like Mulliken or Natural Population Analysis (NPA), would quantify the charge on each atom.

Non-Linear Optical (NLO) Properties

The study of NLO properties involves calculating the first-order hyperpolarizability (β) to assess the molecule's potential for applications in optical technologies. These calculations would help determine if this compound exhibits a significant NLO response.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations could provide insights into the behavior of this compound in a biological or material context. These simulations could explore its conformational landscape over time and its interactions with other molecules, such as proteins or solvents.

As of now, specific data tables and detailed research findings for these computational analyses on this compound are absent from the scientific literature.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict molecular structures, energies, and electronic properties with reasonable computational cost. frontiersin.orgmdpi.com DFT is particularly valuable for elucidating complex reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For a substituted benzofuran (B130515) like this compound, DFT can be applied to predict the outcomes of various reactions. For example, in electrophilic aromatic substitution, DFT calculations can determine the most likely site of attack by an electrophile by comparing the activation energies for substitution at different positions on the benzene (B151609) ring. The presence of the chloro and amine substituents, along with the fused furan (B31954) ring, creates a unique electronic environment. DFT helps to quantify the activating or deactivating and directing effects of these groups.

The general approach involves:

Optimization of Geometries: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Vibrational Frequency Analysis: This analysis confirms that reactants and products are true minima on the potential energy surface (zero imaginary frequencies) and that a transition state is a first-order saddle point (one imaginary frequency). nih.gov

Studies on related heterocyclic systems have demonstrated that DFT calculations, often using hybrid functionals like B3LYP, can accurately model reaction pathways, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. semanticscholar.orgresearchgate.net These theoretical investigations provide a detailed, step-by-step view of bond-breaking and bond-forming processes. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.netacs.org It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core orbitals, lone pairs, and bonding/anti-bonding orbitals.

The key application of NBO analysis in this context is the investigation of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. nih.gov The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction. researchgate.net

For this compound, NBO analysis can reveal crucial electronic features:

Delocalization from the Amino Group: The lone pair on the nitrogen atom of the amine group can delocalize into the antibonding π* orbitals of the aromatic ring, influencing the molecule's reactivity.

Influence of the Chloro Substituent: The interaction between the lone pairs on the chlorine atom and the ring's orbitals can be quantified.

These hyperconjugative interactions are fundamental to understanding the molecule's ground-state stability and its reactivity profile. For instance, strong delocalization from the amine group into the ring would increase the nucleophilicity of the aromatic system.

Table 1: Representative NBO Analysis Data for a Substituted Benzofuran System This table presents hypothetical data based on typical findings for similar aromatic amines to illustrate the type of information gained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (Caromatic-Caromatic) | 45.5 | Lone Pair -> Aromatic Ring Delocalization |

| π (Caromatic-Caromatic) | π* (Caromatic-Caromatic) | 20.1 | Intra-ring π Delocalization |

| LP (1) Ofuran | π* (Caromatic-Caromatic) | 25.8 | Furan -> Benzene Ring Delocalization |

| LP (3) Cl | σ* (Caromatic-Caromatic) | 5.2 | Chlorine -> Aromatic Ring Delocalization |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. rsc.org In the context of computational chemistry, DFT-derived electronic parameters are often used as descriptors to build these models.

Correlation of Electronic Parameters with Chemical Transformations

The reactivity of this compound in various chemical transformations can be correlated with a range of electronic parameters calculated using DFT. semanticscholar.org These descriptors provide a quantitative measure of the electronic distribution and properties that govern how a molecule interacts with other reagents.

Key electronic parameters include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity.

Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (ESP): The ESP maps the charge distribution around the molecule, visually identifying electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. It is a powerful indicator for predicting sites of non-covalent interactions and chemical attack. rsc.org

Global Reactivity Descriptors: Parameters like chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated from HOMO and LUMO energies to provide a holistic measure of the molecule's stability and reactivity. researchgate.net

By calculating these parameters for a series of related benzofuran derivatives and measuring their reaction rates experimentally, a correlation can be established. For example, a linear relationship might be found between the LUMO energy of a derivative and the logarithm of its reaction rate in an SNAr reaction. rsc.org

Table 2: Calculated Electronic Parameters for a Model Benzofuran Derivative This table shows representative DFT-calculated values that would be used in a QSRR study.

| Parameter | Value | Relevance to Reactivity |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.2 eV | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 4.6 eV | Kinetic stability and chemical reactivity |

| Chemical Potential (μ) | -3.5 eV | Electron escaping tendency |

| Global Electrophilicity (ω) | 1.34 eV | Overall electrophilic nature |

Predictive Modeling for Derivative Reactivity

The ultimate goal of QSRR is to create robust predictive models. Once a statistically significant correlation between electronic descriptors and reactivity is established for a "training set" of molecules, the resulting mathematical equation can be used to predict the reactivity of new, yet-to-be-synthesized derivatives (the "test set"). rsc.org

For this compound, a predictive QSRR model could be developed to screen a virtual library of derivatives with different substituents. By simply calculating the relevant electronic parameters for each proposed derivative, the model could forecast its reactivity in a specific transformation. This in-silico screening can:

Prioritize the synthesis of the most promising candidates.

Avoid the synthesis of derivatives predicted to be unreactive or to lead to undesired products.

Accelerate the discovery of molecules with optimized properties for applications in medicinal chemistry or materials science.

These models are typically built using multivariate linear regression or more advanced machine learning algorithms. Their predictive power is assessed through rigorous cross-validation techniques to ensure they are robust and not overfitted to the initial training data. rsc.org Such models represent a powerful synergy between computational chemistry and experimental synthesis, enabling a more rational and efficient approach to chemical research.

Spectroscopic Data for this compound Remains Elusive in Publicly Available Research

A thorough investigation into publicly accessible scientific databases and scholarly articles has revealed a significant lack of detailed experimental spectroscopic data for the chemical compound this compound. Despite targeted searches for its Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and two-dimensional NMR spectra, no specific datasets or detailed research findings for this particular molecule could be located.

The inquiry was aimed at compiling a comprehensive article on the advanced spectroscopic characterization of this compound. However, the search results consistently yielded information for structurally related but distinct compounds, such as 5-chloro-2,3-dihydro-1-benzofuran-4-amine (B1354633) and 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. The presence of a dihydro- furan ring or additional substituents like a carboxylic acid group fundamentally alters the molecular structure and, consequently, all of its spectroscopic signatures. These differences make the data from related compounds unsuitable for accurately describing the specified molecule.

As the foundational experimental data required to construct an accurate and informative scientific article on the spectroscopic properties of this compound is not available in the searched resources, the generation of the requested article with the specified detailed content and data tables is not possible at this time.

Advanced Spectroscopic Characterization Techniques for 5 Chloro 1 Benzofuran 4 Amine

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds like 5-Chloro-1-benzofuran-4-amine. The analysis provides a precise molecular weight and a distinct fragmentation pattern that serves as a molecular fingerprint.

The molecular formula of this compound is C₈H₆ClNO, with a calculated monoisotopic mass of approximately 167.01 Da. In mass spectrometry, compounds containing a nitrogen atom, such as amines, typically exhibit a molecular ion peak at an odd mass-to-charge ratio (m/z), a principle known as the nitrogen rule. libretexts.org The presence of a chlorine atom in the structure of this compound results in a characteristic isotopic pattern for the molecular ion. A prominent M+2 peak, with an intensity approximately one-third of the molecular ion (M+) peak, is expected due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.

The fragmentation of this compound under electron ionization (EI) conditions can be predicted based on the fragmentation patterns of aromatic amines, chlorinated aromatic compounds, and benzofuran (B130515) derivatives. researchgate.net While alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, aromatic amines exhibit different characteristic cleavages. libretexts.org For this compound, fragmentation is likely initiated by the loss of a hydrogen atom from the amine group to form a stable [M-H]⁺ ion. A subsequent characteristic fragmentation for aromatic amines is the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to an [M-H-HCN]⁺ fragment. miamioh.edu Other potential fragmentation pathways include the loss of a chlorine radical (Cl•) or the cleavage of the furan (B31954) ring, which could involve the loss of carbon monoxide (CO).

The table below outlines the expected key ions, their formulas, and their calculated monoisotopic m/z values in a high-resolution mass spectrum.

| Ion Species | Formula | Calculated m/z | Comment |

|---|---|---|---|

| [M]⁺ | [C₈H₆³⁵ClNO]⁺ | 167.01 | Molecular ion peak (³⁵Cl isotope) |

| [M+2]⁺ | [C₈H₆³⁷ClNO]⁺ | 169.01 | Isotopic peak due to ³⁷Cl |

| [M-H]⁺ | [C₈H₅ClNO]⁺ | 166.01 | Loss of a hydrogen radical from the amine group |

| [M-Cl]⁺ | [C₈H₆NO]⁺ | 132.05 | Loss of a chlorine radical |

| [M-H-HCN]⁺ | [C₇H₄ClO]⁺ | 139.00 | Loss of H radical followed by elimination of hydrogen cyanide, characteristic of aromatic amines miamioh.edu |

| [M-CO]⁺ | [C₇H₆ClN]⁺ | 139.02 | Loss of carbon monoxide from the furan ring |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides valuable information about the electronic transitions within a molecule. For this compound, the spectrum is dictated by the benzofuran chromophore and the influence of the chloro and amino substituents, which act as auxochromes.

The core structure, benzofuran, is an aromatic system capable of undergoing π → π* electronic transitions when it absorbs ultraviolet radiation. These transitions typically result in multiple strong absorption bands. The substituents on the benzene (B151609) ring significantly modify the absorption profile. The amino group (-NH₂) at position 4 is a strong electron-donating group (auxochrome) that extends the conjugation of the π-system through its lone pair of electrons. This interaction often leads to an intramolecular charge transfer (ICT) character in the electronic transition, which results in a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). researchgate.net The chlorine atom at position 5 also possesses lone pairs and can participate in resonance, further influencing the electronic transitions.

The UV-Vis spectrum of this compound is expected to show complex absorption bands in the UV region. The spectrum will be a composite of high-energy π → π* transitions, characteristic of the aromatic system, and lower-energy transitions that are significantly red-shifted due to the powerful electron-donating effect of the amino group. Additionally, weaker n → π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms, may be observed, often appearing as shoulders on the more intense π → π* absorption bands. The specific solvent used for analysis can also influence the position and intensity of these bands due to solute-solvent interactions. For instance, polar solvents may stabilize the excited state, causing further shifts in the absorption maxima.

| Type of Transition | Chromophore/Electrons Involved | Expected Wavelength Region (λₘₐₓ) | Expected Intensity |

|---|---|---|---|

| π → π | Benzofuran aromatic π-system | ~250-280 nm | High |

| π → π (ICT) | Extended conjugation involving the amino group and the benzofuran ring | >280 nm | High |

| n → π* | Non-bonding electrons on Nitrogen and Oxygen atoms | >300 nm | Low |

Future Research Directions and Sustainable Chemistry Considerations

Exploration of Novel Synthetic Pathways with Enhanced Efficiency

Future research will likely focus on developing more efficient and direct synthetic routes to 5-Chloro-1-benzofuran-4-amine. Current research in the broader field of benzofuran (B130515) synthesis highlights several promising strategies. One-pot, multi-component reactions, which combine several synthetic steps without isolating intermediates, are a key area of interest. nih.govacs.org For instance, copper-catalyzed one-pot reactions involving o-hydroxy aldehydes, amines, and alkynes have been shown to produce amino-substituted benzofurans in good to excellent yields (70–91%). nih.gov Adapting such a methodology could provide a streamlined pathway to this compound.

Another innovative approach is the use of scandium-triflate-catalyzed [4+1] cycloaddition between ortho-quinone methides and isocyanides, which has been successful in creating various 2-aminobenzofurans. nih.govnih.gov This method is noted for its mild reaction conditions and high efficiency, offering a potential template for novel syntheses. nih.gov The development of transition-metal-catalyzed reactions, including those using palladium, copper, nickel, and gold, continues to evolve, providing a rich toolkit for constructing the benzofuran core with high precision and yield. nih.govacs.org

| Synthetic Strategy | Key Features | Potential Advantage for this compound |

| Copper-Catalyzed One-Pot Synthesis | Combines starting materials in a single step. nih.gov | Reduced reaction time, solvent use, and purification steps. |

| Scandium-Triflate-Catalyzed Cycloaddition | Proceeds under mild conditions with high yields. nih.gov | High efficiency and suitability for complex molecule synthesis. |

| Palladium/Copper Co-catalyzed Reactions | Effective for key bond formations like Sonogashira coupling. acs.org | Versatility in introducing substituents to the benzofuran core. |

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles is crucial for the sustainable production of fine chemicals. Future synthetic methods for this compound will increasingly emphasize environmental compatibility.

A significant goal in green synthesis is the use of catalysts that can be easily recovered and reused, reducing waste and cost. Heterogeneous catalysts are particularly promising in this regard. Research has demonstrated the use of a copper-functionalized metal-organic framework (MOF) as a reusable catalyst for benzofuran synthesis. nih.gov This catalyst showed high activity and could be recovered and reused with minimal loss of performance, making it a sustainable option. nih.gov The development of similar robust, heterogeneous catalysts could be a key focus for the industrial-scale synthesis of this compound.

Minimizing waste can be achieved through several strategies. One-pot syntheses, as mentioned earlier, inherently reduce waste by eliminating the need for intermediate workup and purification steps. nih.gov Another approach is the use of environmentally benign solvents. Deep eutectic solvents (DES), for example, have been employed in the copper-iodide-catalyzed synthesis of 3-aminobenzofurans. mdpi.com These solvents are often biodegradable, have low toxicity, and can enhance reaction rates, presenting a greener alternative to traditional volatile organic solvents. nih.govacs.org Furthermore, catalyst-free synthetic methods, where reactions proceed under thermal or other promoting conditions without a catalyst, represent an ideal scenario for waste reduction. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in chemical reactions. mdpi.com By directly heating the reaction mixture, microwave irradiation often leads to dramatically shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. nih.govbeilstein-journals.org This technique has been successfully applied to various multi-component protocols for synthesizing benzofuran derivatives. nih.govkcl.ac.uk Applying microwave-assisted organic synthesis (MAOS) to the production of this compound could significantly reduce energy consumption and processing time. kcl.ac.ukrsc.org

Development of Advanced Analytical Methodologies for Purity and Isomer Analysis

Ensuring the purity and correct isomeric structure of this compound is critical. While standard techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are fundamental for structural confirmation, future research may focus on developing more sophisticated and rapid analytical methods. mdpi.com The presence of chloro and amino groups on the benzofuran ring can lead to various positional isomers. Therefore, advanced chromatographic techniques, such as chiral chromatography or supercritical fluid chromatography (SFC), could be developed to achieve superior separation and analysis of closely related isomers and impurities. These methods would be invaluable for quality control in both laboratory-scale synthesis and industrial production.

Theoretical Predictions for Undiscovered Reactivities and Transformations

Computational chemistry offers a powerful lens for predicting the behavior of molecules and guiding experimental work. Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. Such models can predict its reactivity at different sites, elucidate reaction mechanisms, and calculate spectroscopic properties to aid in structural identification. researchgate.net